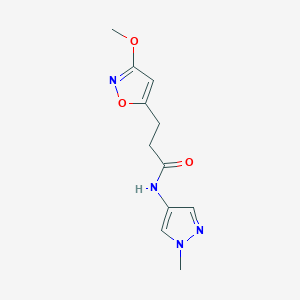

3-(3-methoxy-1,2-oxazol-5-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H14N4O3 |

|---|---|

Molecular Weight |

250.25 g/mol |

IUPAC Name |

3-(3-methoxy-1,2-oxazol-5-yl)-N-(1-methylpyrazol-4-yl)propanamide |

InChI |

InChI=1S/C11H14N4O3/c1-15-7-8(6-12-15)13-10(16)4-3-9-5-11(17-2)14-18-9/h5-7H,3-4H2,1-2H3,(H,13,16) |

InChI Key |

CMZLJRSMMHNKAF-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=N1)NC(=O)CCC2=CC(=NO2)OC |

Origin of Product |

United States |

Biological Activity

3-(3-methoxy-1,2-oxazol-5-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This compound features a unique structural composition that includes an oxazole ring and a pyrazole moiety, which are known to influence its interaction with various biological targets.

- Molecular Formula : C16H17N3O3

- Molecular Weight : 299.32 g/mol

- CAS Number : 1401592-10-6

Biological Activity

The biological activity of this compound has been studied in various contexts, revealing its potential as a therapeutic agent. Key areas of research include:

- Anticancer Properties : Preliminary studies suggest that compounds related to oxazoles exhibit significant anticancer activity. For instance, derivatives containing oxazole rings have shown promising results in inhibiting the growth of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values indicating effective potency against these cell lines .

- Mechanism of Action : The compound may exert its effects by influencing signal transduction pathways and gene expression. Research indicates that similar compounds can modulate apoptotic pathways, leading to increased caspase activity and subsequent cell death in cancerous cells .

- Enzyme Interaction : Studies have indicated that this compound could selectively bind to specific enzymes or receptors, potentially altering their activity. This interaction is crucial for understanding its pharmacological implications and therapeutic potential .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds is beneficial.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(5-methoxyindolyl)acetamide | Indole derivative | Neuroprotective properties |

| N-benzylindolepropionamide | Indole and propanamide | Exhibits analgesic effects |

| 3-cyclopropyl-N-methylpropanamide | Propanamide structure | Potentially acts on different targets |

This table highlights how variations in structural features can lead to diverse biological activities, emphasizing the unique characteristics of this compound.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of oxazole derivatives, including this compound. For example:

- Synthesis Methods : The synthesis typically involves multi-step reactions optimized for yield and purity. Controlled conditions are crucial to minimize by-products during the synthesis process .

- In Vitro Studies : In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells by increasing the expression of pro-apoptotic proteins like p53 and activating caspases .

- Pharmacokinetics and Pharmacodynamics : Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic efficacy. Further research is needed to elucidate its absorption, distribution, metabolism, and excretion (ADME) profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.